1-Naphthyl(2-pyrrolidinylmethyl) ether 1-Naphthyl(2-pyrrolidinylmethyl) ether
Brand Name: Vulcanchem
CAS No.:
VCID: VC14036121
InChI: InChI=1S/C15H17NO/c1-2-8-14-12(5-1)6-3-9-15(14)17-11-13-7-4-10-16-13/h1-3,5-6,8-9,13,16H,4,7,10-11H2
SMILES:
Molecular Formula: C15H17NO
Molecular Weight: 227.30 g/mol

1-Naphthyl(2-pyrrolidinylmethyl) ether

CAS No.:

Cat. No.: VC14036121

Molecular Formula: C15H17NO

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

1-Naphthyl(2-pyrrolidinylmethyl) ether -

Specification

Molecular Formula C15H17NO
Molecular Weight 227.30 g/mol
IUPAC Name 2-(naphthalen-1-yloxymethyl)pyrrolidine
Standard InChI InChI=1S/C15H17NO/c1-2-8-14-12(5-1)6-3-9-15(14)17-11-13-7-4-10-16-13/h1-3,5-6,8-9,13,16H,4,7,10-11H2
Standard InChI Key XSTHGTZGMYLLAN-UHFFFAOYSA-N
Canonical SMILES C1CC(NC1)COC2=CC=CC3=CC=CC=C32

Introduction

Structural and Molecular Characteristics

The molecular architecture of 1-naphthyl(2-pyrrolidinylmethyl) ether comprises two primary components: a 1-naphthyl group and a pyrrolidinylmethyl ether (Figure 1). The naphthalene system contributes planar aromaticity and π-π stacking capabilities, while the pyrrolidine ring introduces stereochemical complexity and potential for hydrogen bonding via its secondary amine.

Molecular Formula and Stereochemical Considerations

The compound’s IUPAC name, 2-(naphthalen-1-yloxymethyl)pyrrolidine, reflects its ether linkage at the 1-position of naphthalene and the 2-position of pyrrolidine. The Standard InChI (InChI=1S/C₁₅H₁₇NO/c1-2-8-14-12(5-1)6-3-9-15(14)17-11-13-7-4-10-16-13/h1-3,5-6,8-9,13,16H,4,7,10-11H2) and InChIKey (XSTHGTZGMYLLAN) encode its connectivity and stereochemical features.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₅H₁₇NO
Molecular Weight227.30 g/mol
IUPAC Name2-(naphthalen-1-yloxymethyl)pyrrolidine
InChIInChI=1S/C₁₅H₁₇NO/c1-2-8-14-12(5-1)6-3-9-15(14)17-11-13-7-4-10-16-13/h1-3,5-6,8-9,13,16H,4,7,10-11H2
InChIKeyXSTHGTZGMYLLAN

The pyrrolidine ring’s conformation (envelope or twisted) influences the compound’s stereoelectronic properties. Computational modeling could predict the preferred puckering mode, which affects interactions in biological systems or catalytic processes.

Synthetic Pathways and Optimization

The synthesis of 1-naphthyl(2-pyrrolidinylmethyl) ether likely employs classic etherification strategies. Two predominant methods are hypothesized based on analogous reactions.

Williamson Ether Synthesis

This two-step process involves deprotonating 1-naphthol to form a naphthoxide ion, followed by nucleophilic substitution with a pyrrolidinylmethyl halide (e.g., 2-(chloromethyl)pyrrolidine). Optimal conditions may require polar aprotic solvents (e.g., DMF), elevated temperatures (50–80°C), and bases like K₂CO₃ or NaH.

Mitsunobu Reaction

An alternative route utilizes the Mitsunobu reaction, coupling 1-naphthol with 2-(hydroxymethyl)pyrrolidine in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method offers milder conditions (room temperature) and avoids strong bases, preserving acid-sensitive functional groups.

Challenges in Synthesis

  • Steric Hindrance: Bulky substituents on naphthalene or pyrrolidine may reduce reaction yields.

  • Regioselectivity: Competing etherification at alternative positions of naphthalene must be controlled.

  • Purification: Chromatographic separation may be necessary due to byproduct formation.

Analytical Characterization Techniques

Confirming the identity and purity of 1-naphthyl(2-pyrrolidinylmethyl) ether necessitates multimodal analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Diagnostic signals include aromatic protons (δ 7.2–8.3 ppm), pyrrolidine CH₂ (δ 2.5–3.5 ppm), and N–H (δ 1.5–2.0 ppm, broad).

  • ¹³C NMR: Aromatic carbons (δ 120–140 ppm), ether oxygen-bearing carbons (δ 65–75 ppm), and pyrrolidine carbons (δ 25–50 ppm).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity. Retention times correlate with the compound’s hydrophobicity.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 227.30 [M+H]⁺. Fragmentation patterns elucidate structural features, such as loss of the pyrrolidinylmethyl group (−85 Da).

Future Research Directions

  • Synthetic Optimization: Screen catalysts (e.g., ProPhenol ligands ) to enhance enantioselectivity in asymmetric syntheses.

  • Biological Screening: Evaluate antimicrobial, anticancer, and neuropharmacological activity in vitro.

  • Computational Studies: Molecular docking to predict protein targets (e.g., kinases, GPCRs).

  • Material Science: Investigate self-assembly properties for nanotechnology applications.

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